![molecular formula C20H20N2O4 B2432364 N-[(3,4-二甲氧基苯基)甲基]-5-甲基-3-苯基-1,2-恶唑-4-甲酰胺 CAS No. 497061-11-7](/img/structure/B2432364.png)
N-[(3,4-二甲氧基苯基)甲基]-5-甲基-3-苯基-1,2-恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a phenyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine.
Cyclization to Form the Oxazole Ring: The imine is then subjected to cyclization conditions, often involving an acid catalyst, to form the oxazole ring.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: A compound with a similar phenyl and methoxy group arrangement.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-18(19(22-26-13)15-7-5-4-6-8-15)20(23)21-12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZEOUIFZPQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide](/img/structure/B2432282.png)

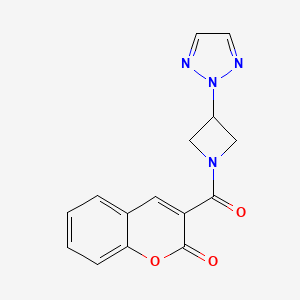
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
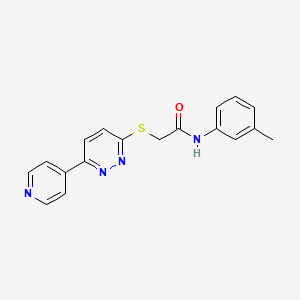
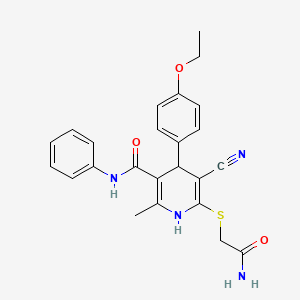
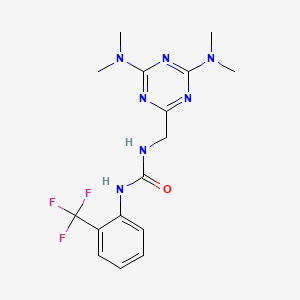
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)
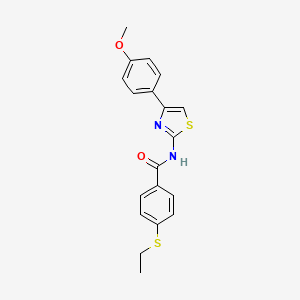
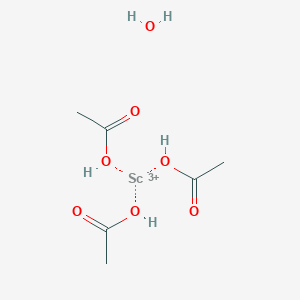
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
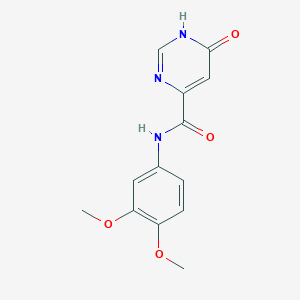
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
